molecular formula C18H19ClN2O B5054912 N-(3-methoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride

N-(3-methoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride

Cat. No.: B5054912
M. Wt: 314.8 g/mol
InChI Key: GVLYKJBJCHFAML-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 3-methoxyphenyl group and two methyl groups at positions 2 and 8. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The 3-methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the quinoline core with 3-methoxyphenyl halide in the presence of a base such as potassium carbonate.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation and nitration, at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the 3-methoxyphenyl and methyl substitutions.

    2,8-Dimethylquinoline: Similar structure but without the 3-methoxyphenyl group.

    3-Methoxyphenylquinoline: Lacks the methyl groups at positions 2 and 8.

Uniqueness: N-(3-methoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the 3-methoxyphenyl group enhances its ability to interact with biological targets, while the methyl groups at positions 2 and 8 increase its stability and solubility.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-methoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O.ClH/c1-12-6-4-9-16-17(10-13(2)19-18(12)16)20-14-7-5-8-15(11-14)21-3;/h4-11H,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLYKJBJCHFAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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